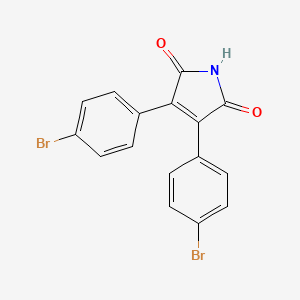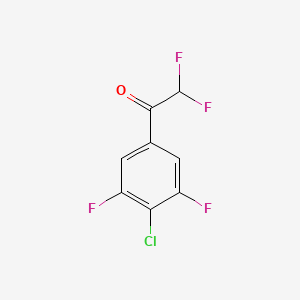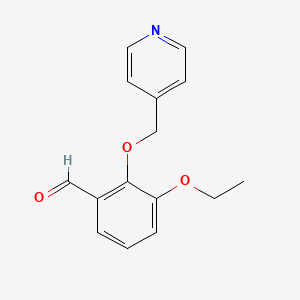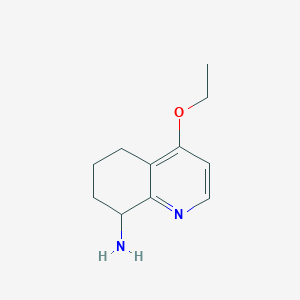
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a cyano group, a thioxothiazolidine ring, and a benzodithioate moiety, which contribute to its diverse chemical reactivity and potential utility in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxothiazolidine Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated carbonyl compound under basic conditions to form the thioxothiazolidine ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Benzodithioate Moiety: This step involves the reaction of a suitable benzyl halide with a dithiocarbonate salt to form the benzodithioate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the cyano group or the carbonyl group, leading to the formation of amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzodithioates
科学的研究の応用
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can act as an electrophile, while the thioxothiazolidine ring and benzodithioate moiety can participate in redox reactions and covalent bonding with biomolecules.
類似化合物との比較
Similar Compounds
- 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentanoic acid
- 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl acetate
- 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl methyl ester
Uniqueness
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate is unique due to the presence of the benzodithioate moiety, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
887764-14-9 |
|---|---|
分子式 |
C16H16N2OS4 |
分子量 |
380.6 g/mol |
IUPAC名 |
[2-cyano-5-oxo-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentan-2-yl] benzenecarbodithioate |
InChI |
InChI=1S/C16H16N2OS4/c1-16(11-17,23-14(20)12-5-3-2-4-6-12)8-7-13(19)18-9-10-22-15(18)21/h2-6H,7-10H2,1H3 |
InChIキー |
QIRXXBPLVZFBKV-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)N1CCSC1=S)(C#N)SC(=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)



![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)




